An In-Depth Technical Guide to 4-Bromoantipyrine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-Bromoantipyrine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoantipyrine, a halogenated derivative of the pyrazolone analgesic antipyrine, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and analytical chemistry.[1] Its unique molecular structure, featuring a reactive bromine substituent, makes it a valuable building block for the development of novel therapeutic agents, particularly in the realms of analgesic and anti-inflammatory drugs.[1] This technical guide provides a comprehensive overview of 4-Bromoantipyrine, encompassing its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and a review of its applications and biological significance.
Core Chemical and Physical Properties
4-Bromoantipyrine, systematically named 4-bromo-1,5-dimethyl-2-phenylpyrazol-3-one, is a solid at room temperature, typically appearing as a white to almost white crystalline powder.[2]
Key Physicochemical Data:
| Property | Value | Source(s) |
| CAS Number | 5426-65-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁BrN₂O | [1][3] |
| Molecular Weight | 267.13 g/mol | [1][3] |
| Melting Point | 115 - 118 °C | [1] |
| Appearance | White to almost white powder or crystals | [2] |
| Purity | Typically ≥ 98% (by HPLC) | [1] |
Synthesis and Purification
The synthesis of 4-Bromoantipyrine is most commonly achieved through the electrophilic bromination of antipyrine. The pyrazolone ring of antipyrine is activated towards electrophilic substitution, and the C-4 position is particularly susceptible to halogenation.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis and purification of 4-Bromoantipyrine.
Detailed Experimental Protocol: Synthesis of 4-Bromoantipyrine
This protocol describes a common laboratory-scale synthesis of 4-Bromoantipyrine from antipyrine.
Materials:
-
Antipyrine
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (aqueous)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar equivalent of antipyrine in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in a small amount of glacial acetic acid, dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition. The reaction mixture will typically change color.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water. This will precipitate the crude 4-Bromoantipyrine.
-
Decolorization: If the precipitate has a yellowish tint, add a sodium bisulfite solution dropwise until the color disappears to remove any unreacted bromine.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
Purification by Recrystallization
The crude 4-Bromoantipyrine can be purified by recrystallization to obtain a product of high purity.[4]
Procedure:
-
Solvent Selection: Ethanol or an ethanol-water mixture is a suitable solvent for the recrystallization of 4-Bromoantipyrine. The compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.[4]
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of 4-Bromoantipyrine decreases, leading to the formation of crystals.[5]
-
Cooling: To maximize the yield, further cool the solution in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized 4-Bromoantipyrine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 4-Bromoantipyrine. A typical reverse-phase HPLC method can be employed.
Illustrative HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate buffer) or acid (e.g., formic acid) in a gradient or isocratic elution.[6] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the methyl groups and the aromatic protons of the phenyl ring. The integration of these signals confirms the number of protons in each environment.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule, including the carbonyl carbon and the carbons of the pyrazolone and phenyl rings.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum is used to identify the functional groups present in 4-Bromoantipyrine. Key characteristic absorption bands would include:
-
C=O stretching vibration of the pyrazolone ring.
-
C=C stretching vibrations of the aromatic ring.
-
C-N stretching vibrations.
-
C-Br stretching vibration.
3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-Bromoantipyrine. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks in approximately a 1:1 ratio) will be observed, which is a definitive indicator of a monobrominated compound.[7]
Analytical Workflow Diagram:
Caption: Analytical workflow for the characterization of 4-Bromoantipyrine.
Applications in Research and Development
4-Bromoantipyrine serves as a key intermediate in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Synthesis: Its primary application is in the synthesis of more complex molecules with potential therapeutic activities. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, leading to the development of novel analgesic, anti-inflammatory, and other bioactive compounds.[1]
-
Analytical Chemistry: Due to its stability and distinct spectral properties, 4-Bromoantipyrine is utilized as a standard in various analytical methods, including spectrophotometric analysis, aiding in the accurate quantification of other substances.[1]
-
Biochemical Research: Researchers employ 4-bromoantipyrine to investigate its effects on biological systems, including its potential role in pain modulation and its interactions with other drugs.[1] It is also used in studies of drug metabolism and pharmacokinetics.[1]
Safety and Toxicology
4-Bromoantipyrine is classified as harmful if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
4-Bromoantipyrine is a valuable and versatile chemical compound with a well-established role in pharmaceutical and chemical research. Its straightforward synthesis and reactive nature make it an important building block for the development of new chemical entities. The analytical techniques outlined in this guide provide a robust framework for its characterization and quality control. As research into novel therapeutics continues, the utility of 4-Bromoantipyrine as a key intermediate is expected to remain significant.
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